2-ethyl-7-hydroxy-4H-chromen-4-one chemical properties
2-ethyl-7-hydroxy-4H-chromen-4-one chemical properties
This guide provides an in-depth technical analysis of 2-ethyl-7-hydroxy-4H-chromen-4-one , a specific derivative of the chromone scaffold. This molecule acts as a critical intermediate in the synthesis of functionalized flavonoids and has demonstrated potential in kinase inhibition and antioxidant research.
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Chemical Identity & Physicochemical Profile[2][3][4]
2-ethyl-7-hydroxy-4H-chromen-4-one (also known as 7-hydroxy-2-ethylchromone) is a synthetic chromone derivative. Unlike its ubiquitous cousin umbelliferone (a coumarin isomer), this molecule possesses the γ-pyrone ring characteristic of flavonoids, conferring distinct electronic properties and reactivity profiles.
Core Identifiers
| Property | Specification |
| IUPAC Name | 2-ethyl-7-hydroxy-4H-chromen-4-one |
| CAS Number | 137215-31-7 (Reference) |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.20 g/mol |
| Structural Class | Chromone (Benzo-γ-pyrone) |
| Appearance | Pale yellow to pinkish needles |
Physicochemical Properties
| Parameter | Value / Description | Context |
| Melting Point | 244°C (decomp.) | High lattice energy due to intermolecular H-bonding (7-OH). |
| Solubility | DMSO (>20 mg/mL), Ethanol (Hot), DMF | Poor water solubility; requires organic co-solvents for biological assays. |
| pKa (Predicted) | ~7.6 (7-OH) | The 7-hydroxyl is more acidic than phenol due to the electron-withdrawing carbonyl at C4. |
| UV | ~250 nm, ~300 nm | Characteristic benzopyrone absorption; bathochromic shift in alkaline media (phenolate formation). |
Synthesis & Manufacturing Methodologies
The synthesis of 2-ethyl-7-hydroxychromone requires distinguishing it from coumarins (which form under Pechmann conditions). The Baker-Venkataraman Rearrangement is the authoritative route for high-purity chromone synthesis, ensuring the correct cyclization to the γ-pyrone rather than the α-pyrone.
Synthetic Pathway (Baker-Venkataraman)
This protocol avoids the formation of the coumarin isomer (7-hydroxy-4-ethylcoumarin) which occurs if resorcinol is simply condensed with ethyl propionylacetate in sulfuric acid.
Step 1: Acylation
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Precursor: Resacetophenone (2,4-dihydroxyacetophenone).
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Reagent: Propionic anhydride (or Propionyl chloride).
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Mechanism: Selective esterification of the phenols.
Step 2: Rearrangement
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Conditions: Basic medium (KOH/Pyridine or NaH/THF).
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Mechanism: Intramolecular Claisen-type condensation (1,3-acyl migration) to form the
-diketone intermediate.
Step 3: Cyclization
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Conditions: Acid catalysis (Glacial acetic acid / H₂SO₄ or HCl).
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Outcome: Dehydration and ring closure to the 2-ethyl chromone.
Visualization of Synthesis Logic
Caption: Step-wise synthesis via Baker-Venkataraman rearrangement to ensure regiospecific chromone formation.
Experimental Protocols
Laboratory Scale Synthesis (10g Scale)
Note: This protocol is adapted for high-purity research applications.
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Esterification: Dissolve 2,4-dihydroxyacetophenone (10.0 g) in dry pyridine (30 mL). Add propionyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours. Pour into HCl/Ice. Filter the solid ester.
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Rearrangement: Dissolve the ester in dry pyridine (20 mL). Add powdered KOH (2.0 eq). Heat to 60°C for 2 hours. The mixture will turn viscous/yellow (formation of potassium salt of diketone). Acidify with 10% acetic acid to precipitate the 1,3-diketone.
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Cyclization: Reflux the diketone in glacial acetic acid (50 mL) with catalytic conc. H₂SO₄ (0.5 mL) for 1 hour.
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Purification: Pour into crushed ice. The crude solid is collected and recrystallized from Ethanol to yield pale yellow needles (Yield ~65-70%).
Quality Control (QC) Parameters
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¹H-NMR (DMSO-d₆):
- 1.25 (t, 3H, -CH₂CH₃ )
- 2.65 (q, 2H, -CH₂ CH₃)
- 6.10 (s, 1H, H-3, Characteristic Chromone Singlet)
- 6.85 (dd, 1H, H-6)
- 6.95 (d, 1H, H-8)
- 7.85 (d, 1H, H-5)
- 10.8 (s, 1H, 7-OH, Exchangeable)
Biological & Pharmacological Potential[3][8][9][10]
The 2-ethyl-7-hydroxychromone scaffold is a "privileged structure" in medicinal chemistry, serving as a template for kinase inhibitors and antioxidants.
Structure-Activity Relationship (SAR)
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7-Hydroxyl Group: The primary site for metabolism (glucuronidation) and hydrogen bonding. It mimics the tyrosine residue in kinase pockets.
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2-Ethyl Group: Increases lipophilicity (
) compared to the methyl analog ( ). This steric bulk can enhance selectivity for hydrophobic pockets in enzymes like Tyrosinase or Cyclin-Dependent Kinases (CDKs) . -
C4 Carbonyl: Acts as an essential hydrogen bond acceptor.
Mechanism of Action Diagram
Caption: Functional mapping of the chromone scaffold to biological targets.
Stability & Storage
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Hydrolytic Stability: Stable at neutral pH. Under strong alkaline conditions (pH > 10) and heat, the γ-pyrone ring may open (Simon reaction) to form phenolic ketones.
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Oxidation: The 7-OH group is susceptible to oxidation over prolonged exposure to air/light; store in amber vials under inert gas (Argon/Nitrogen).
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Storage Conditions: -20°C for long-term storage; desiccated.
References
- Synthesis of Chromones: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
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Biological Activity of 2-Alkylchromones: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Chromone Derivatives as Kinase Inhibitors."
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Physicochemical Data: Journal of the Indian Chemical Society, Vol 31.[1] (Reference for melting point of 2-ethyl derivatives).
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Anti-HIV Activity of 2-Ethyl Analogs: Bioorganic & Medicinal Chemistry, "Synthesis and anti-HIV evaluation of 2-ethyl-chromone derivatives."
